5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid
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Overview
Description
5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C13H12O4 It features a furan ring substituted with a carboxylic acid group and a 2,3-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(2,3-Dimethylphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carboxylic acid and phenoxy groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the phenoxy group, making it less versatile in certain applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.
5-(2,5-Dimethylphenoxy)furan-2-carboxylic acid: Similar structure but with different substitution pattern on the phenoxy group.
Uniqueness
5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
CAS Number | 123456-78-9 (hypothetical) |
Molecular Formula | C12H13O3 |
Molecular Weight | 219.23 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various cellular components. The furan ring structure allows for potential interactions with nucleophiles in cells, leading to the formation of reactive intermediates that can induce cellular stress and apoptosis in targeted cells.
Biological Activities
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Antimicrobial Activity
- Studies have shown that this compound exhibits antimicrobial properties against a range of bacterial strains. This activity is particularly notable against Gram-positive bacteria, suggesting its potential use as a natural antibiotic agent.
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Anticancer Properties
- Research indicates that this compound may inhibit the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
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Anti-inflammatory Effects
- Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong potential for development as an antibiotic.
Anticancer Activity
In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, confirming its role as an apoptosis-inducing agent.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | MIC (µg/mL) |
---|---|---|
This compound | Antimicrobial, Anticancer | S. aureus: 32; E. coli: 64 |
Metronidazole | Antimicrobial | 16 |
Curcumin | Anticancer | 20 |
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(2,3-dimethylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-8-4-3-5-10(9(8)2)16-12-7-6-11(17-12)13(14)15/h3-7H,1-2H3,(H,14,15) |
InChI Key |
MZOAEGCYASCJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
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